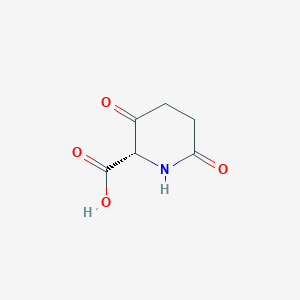

(S)-3,6-Dioxopiperidine-2-carboxylicacid

Description

Overview of Diketopiperazines as Cyclic Peptides and Heterocyclic Scaffolds

Diketopiperazines, also known as dioxopiperazines or piperazinediones, are six-membered heterocyclic rings containing two amide bonds. wikipedia.org They are formally cyclic dipeptides, formed from the condensation of two amino acids. nih.gov This cyclic nature imparts significant conformational rigidity and stability, particularly resistance to enzymatic degradation by proteases, which is a common challenge with linear peptides. nih.govresearchgate.net

Their rigid structure, combined with the ability to present various side chains from the parent amino acids, makes them privileged scaffolds in medicinal chemistry and drug discovery. nih.govresearchgate.net DKPs serve as versatile templates for creating structurally diverse molecules with a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties. wikipedia.orgwustl.eduresearchgate.net The DKP core allows for the stereochemically controlled introduction of diversity at up to four positions, making them ideal for the construction of combinatorial libraries for drug screening. nih.govcapes.gov.br

Historical Context and Evolution of Diketopiperazine Research

The study of diketopiperazines dates back to the early 20th century. One of the earliest significant milestones was the characterization of 2,5-diketopiperazine by X-ray crystallography in 1938, which was the first compound containing a peptide bond to be analyzed this way. wikipedia.orgbaranlab.org Initially, DKPs were often considered as byproducts of peptide synthesis. However, the discovery of naturally occurring DKPs with potent biological activities shifted this perspective dramatically. researchgate.net

The advent of combinatorial chemistry and high-throughput screening in the late 20th century revitalized interest in DKPs. nih.govcapes.gov.br Researchers recognized their potential as scaffolds for generating large libraries of compounds for drug discovery. researchgate.net Modern research continues to uncover new, naturally occurring DKPs from a wide array of organisms including bacteria, fungi, and marine life, and explores novel synthetic methodologies to access unique DKP derivatives. wikipedia.orgnih.gov

Structural Classification and Isomerism within Dioxopiperidine Systems

Dioxopiperidine systems can be classified based on the relative positions of the two carbonyl groups within the piperidine (B6355638) ring. The three main regioisomers are 2,3-dioxopiperidines, 2,5-dioxopiperidines, and 2,6-dioxopiperidines. wikipedia.orgnih.gov

2,5-Diketopiperazines: These are the most common and widely studied class, typically formed from the cyclization of two α-amino acids. wikipedia.org They are prevalent in numerous natural products. researchgate.net

2,6-Diketopiperazines: These can be viewed as cyclized imide derivatives derived from iminodiacetic acids. wikipedia.org The compound of interest, (S)-3,6-Dioxopiperidine-2-carboxylic acid, falls into a related but distinct category.

2,3-Diketopiperazines: This class is also found in natural products and has been explored in medicinal chemistry. nih.gov

Isomerism is a critical aspect of diketopiperazine chemistry, profoundly influencing their biological function. solubilityofthings.com Due to the chiral nature of the precursor amino acids, DKPs can exist as various stereoisomers (e.g., cis and trans isomers). These isomers can exhibit significantly different biological activities and pharmacokinetic properties. researchgate.net The specific three-dimensional arrangement of atoms is crucial for molecular recognition and interaction with biological targets. nih.gov

(S)-3,6-Dioxopiperidine-2-carboxylic acid itself is a chiral molecule, with the "(S)" designation indicating the specific stereochemical configuration at the second carbon atom of the piperidine ring.

Rationale for Research on (S)-3,6-Dioxopiperidine-2-carboxylic acid within the Diketopiperazine Field

Research into specific dioxopiperidine structures like (S)-3,6-Dioxopiperidine-2-carboxylic acid is driven by the quest for novel therapeutic agents and chemical tools. This particular molecule is a derivative of a 2,6-dioxopiperidine, a structural motif present in several biologically active compounds. For instance, the core 2,6-dioxopiperidine structure is a key component of thalidomide (B1683933) and its analogues (lenalidomide, pomalidomide), which are important immunomodulatory drugs. googleapis.com

The presence of a carboxylic acid group at the 2-position and the specific (S)-stereochemistry make (S)-3,6-Dioxopiperidine-2-carboxylic acid a valuable and versatile building block in organic synthesis. It can be used to create more complex molecules and derivatives. Synthetic chemists are interested in such chiral building blocks for the construction of targeted libraries of compounds for screening against various diseases. The functional groups—two carbonyls, a secondary amine, and a carboxylic acid—offer multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships.

Detailed studies on such compounds contribute to a deeper understanding of how subtle structural and stereochemical changes in the dioxopiperidine scaffold affect biological outcomes, paving the way for the design of next-generation therapeutics.

Data Tables

Table 1: Physicochemical Properties of (S)-3,6-Dioxopiperidine-2-carboxylic acid and Related Structures

| Property | (S)-3,6-Dioxopiperidine-2-carboxylic acid | 6-Oxopiperidine-2-carboxylic acid |

| Chemical Formula | C₆H₇NO₄ | C₆H₉NO₃ |

| Monoisotopic Molecular Weight | 157.0375 g/mol | 143.0582 g/mol |

| Functional Groups | Carboxylic Acid, Dioxopiperidine | Carboxylic Acid, Lactam |

| Chirality | Chiral (S-configuration) | Chiral |

| Synonyms | N/A | 6-Oxo-L-pipecolic acid, L-Pyrohomoglutamic acid |

Table 2: Classification of Dioxopiperidine Isomers

| Isomer Class | Carbonyl Positions | Common Precursors |

| 2,3-Dioxopiperidines | C2, C3 | Varied synthetic routes |

| 2,5-Diketopiperazines | C2, C5 | Two α-amino acids wikipedia.org |

| 2,6-Dioxopiperidines | C2, C6 | Glutarimide (B196013) derivatives, Iminodiacetic acids wikipedia.org |

Structure

3D Structure

Properties

Molecular Formula |

C6H7NO4 |

|---|---|

Molecular Weight |

157.12 g/mol |

IUPAC Name |

(2S)-3,6-dioxopiperidine-2-carboxylic acid |

InChI |

InChI=1S/C6H7NO4/c8-3-1-2-4(9)7-5(3)6(10)11/h5H,1-2H2,(H,7,9)(H,10,11)/t5-/m0/s1 |

InChI Key |

SPWZOVUFCGVHAM-YFKPBYRVSA-N |

Isomeric SMILES |

C1CC(=O)N[C@@H](C1=O)C(=O)O |

Canonical SMILES |

C1CC(=O)NC(C1=O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of S 3,6 Dioxopiperidine 2 Carboxylic Acid

Stereoselective Synthesis of (S)-3,6-Dioxopiperidine-2-carboxylic acid

The stereoselective synthesis of (S)-3,6-Dioxopiperidine-2-carboxylic acid is of significant interest due to the importance of stereochemistry in biological systems. Methodologies to achieve this synthesis with high stereochemical fidelity are centered on cyclization reactions, the use of chiral precursors derived from amino acids, and the application of asymmetric synthesis strategies.

Cyclization Reactions in Diketopiperazine Formation

The formation of the 2,5-diketopiperazine ring is a critical step in the synthesis of (S)-3,6-Dioxopiperidine-2-carboxylic acid. This six-membered ring is typically formed through the intramolecular cyclization of a dipeptide precursor. The intrinsic stability of this cyclic structure serves as a thermodynamic driving force for the reaction. researchgate.net

The cyclization is often achieved by heating the linear dipeptide, which can induce the formation of the cyclic amide bonds with the elimination of water. nih.govresearchgate.netacs.org The temperature required for this transformation can be influenced by the structure of the amino acid side chains. nih.gov In the context of synthesizing (S)-3,6-Dioxopiperidine-2-carboxylic acid, the dipeptide precursor would be L-aspartyl-L-alanine.

The reaction is typically catalyzed by either acid or base. Acid catalysis facilitates the protonation of the carbonyl oxygen, increasing its electrophilicity, while base catalysis involves the deprotonation of the terminal amine, enhancing its nucleophilicity.

Approaches from Alpha-Amino Acids and Dipeptide Precursors

The most direct precursors for the synthesis of (S)-3,6-Dioxopiperidine-2-carboxylic acid are α-amino acids, specifically L-aspartic acid and L-alanine. The synthesis begins with the formation of the dipeptide L-aspartyl-L-alanine. This is a standard peptide coupling reaction where the carboxylic acid of one amino acid is activated to react with the amino group of the second amino acid.

A related synthesis of a deuterated 2,6-dioxo-3-phthalimidopiperidine has been reported starting from L-deuterio-aspartic acid, highlighting the use of aspartic acid as a key building block. nih.gov Similarly, (S)-1-benzylpyrrolidin-3-amine has been synthesized from N-formyl-L-aspartic anhydride, which is derived from L-aspartic acid. researchgate.net These examples underscore the utility of L-aspartic acid derivatives in constructing such heterocyclic systems.

The dipeptide L-aspartyl-L-alanine can then undergo intramolecular cyclization to yield the desired (S)-3,6-Dioxopiperidine-2-carboxylic acid.

Chiral Auxiliary and Asymmetric Synthesis Strategies

Asymmetric synthesis strategies are employed to ensure the formation of the desired (S)-enantiomer with high stereoselectivity. One common approach is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to control the stereochemical outcome of subsequent reactions.

In the synthesis of piperidine (B6355638) derivatives, various chiral auxiliaries have been utilized to achieve high diastereoselectivity. nih.gov For instance, novel aza-diketopiperazine scaffolds have been synthesized with high diastereoselectivity starting from amino acids. nih.gov While specific examples detailing the use of chiral auxiliaries for the direct synthesis of (S)-3,6-Dioxopiperidine-2-carboxylic acid are not prevalent in the reviewed literature, the general principles of asymmetric synthesis suggest their applicability.

An alternative strategy involves the diastereoselective synthesis of related diketopiperazine structures, such as bis-α,β-epoxides, where the stereochemistry is controlled during the oxidation of exocyclic olefins. Such methods, while not directly applicable, illustrate the types of stereocontrol that can be achieved in diketopiperazine synthesis.

Novel Synthetic Protocols and Yield Optimization

Recent advancements in synthetic methodology have focused on developing more efficient and stereoselective routes to complex heterocyclic compounds. For example, a photoredox-catalyzed method has been developed for the conversion of dehydroalanine (B155165) residues in peptides to aspartic acid, which could potentially be adapted for the synthesis of aspartic acid-containing precursors. acs.orgacs.org

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. This includes the choice of solvents, temperature, catalysts, and protecting groups. For instance, the synthesis of pyrrolopiperazine-2,6-diones has been achieved with high chemical yields and complete diastereoselectivities through a one-pot Ugi/nucleophilic substitution/N-acylation sequence. nih.govacs.org

Chemical Reactivity and Derivatization of the Dioxopiperidine Core

The chemical reactivity of (S)-3,6-Dioxopiperidine-2-carboxylic acid is largely dictated by the functional groups present in its structure: two amide linkages, a carboxylic acid, and a chiral center. The dioxopiperidine core provides a stable scaffold for further chemical modifications.

Reactions at Amide Linkages

The amide bonds within the dioxopiperidine ring are susceptible to hydrolysis under both acidic and basic conditions. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This ultimately leads to the cleavage of the amide bond and the formation of the constituent amino acids, L-aspartic acid and L-alanine. pearson.comgauthmath.comlibretexts.org

The hydrolysis of aspartame (B1666099), a dipeptide methyl ester of L-aspartyl-L-phenylalanine, serves as a well-studied analogue. Under acidic conditions, both the ester and the amide bonds of aspartame are hydrolyzed. pearson.comlibretexts.orgnih.gov

Derivatization of the amide nitrogen can be achieved through N-acylation reactions. These reactions typically involve the use of an acylating agent, such as an acyl chloride or anhydride, in the presence of a base. researchgate.netsemanticscholar.org The N-acylation of 2,5-piperazinediones is a known transformation that can be applied to the dioxopiperidine core of the title compound. researchgate.net

Furthermore, alkylation of the amide nitrogen is also a possibility. For example, certain 2,5-piperazinedione (B512043) derivatives have been shown to act as alkylating agents. nih.gov

Below is a table summarizing various synthetic approaches for related diketopiperazine structures.

| Precursor(s) | Reaction Type | Product Class | Reference(s) |

| L-Aspartic acid | Condensation, Acylation, Reduction, Cyclization | (S)-1-benzylpyrrolidin-3-amine | researchgate.net |

| L-Deuterio-aspartic acid | Not specified | 2,6-dioxo-3-phthalimidopiperidine-3,4,4,5,5-d5 | nih.gov |

| L-Isoleucyl-L-alanine | Thermal Cyclization | Cyclic dipeptide | nih.gov |

| Amino acids | Domino cyclohydrocarbonylation/addition | Aza-Diketopiperazines | nih.gov |

| α-Aminoesters, 3-bromopropionic acid, phenylglyoxal, isocyanide | Ugi/Nucleophilic Substitution/N-Acylation | Pyrrolopiperazine-2,6-diones | nih.govacs.org |

The following table outlines the reactivity of amide bonds in related structures.

| Compound/Structure | Reaction | Condition(s) | Product(s) | Reference(s) |

| Aspartame | Hydrolysis | Aqueous HCl | L-Aspartic acid, L-Phenylalanine, Methanol (B129727) | pearson.comlibretexts.orgnih.gov |

| 2,5-Piperazinediones | N-Acylation | Acylating agent, Base | N-Acylated piperazinedione | researchgate.netsemanticscholar.org |

| 2,5-Piperazinedione derivative | Alkylation | Not specified | Alkylated product | nih.gov |

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group at the C2 position of (S)-3,6-Dioxopiperidine-2-carboxylic acid is a primary site for functionalization, enabling the synthesis of a diverse range of derivatives. Standard organic transformations such as esterification and amide bond formation are commonly employed to modify this moiety.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a fundamental approach. masterorganicchemistry.comchemguide.co.uk Commonly used acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com The reaction is typically performed with the alcohol serving as the solvent to drive the equilibrium towards the ester product. masterorganicchemistry.com Alternative methods that proceed under milder conditions often utilize coupling agents. For instance, the Steglich esterification employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). nih.gov This method is particularly useful for reactions with sensitive substrates. nih.gov

Interactive Data Table: Common Reagents for Esterification

| Reagent/Method | Catalyst/Co-reagent | Solvent | Temperature | Key Features |

| Fischer Esterification | H₂SO₄, TsOH | Excess Alcohol | Reflux | Equilibrium-driven, simple reagents masterorganicchemistry.comchemguide.co.uk |

| Steglich Esterification | DCC, DIC | DMAP | Aprotic (e.g., DCM) | Mild conditions, high yields nih.gov |

| Acid Chlorides | SOCl₂, (COCl)₂ | Aprotic (e.g., DCM, THF) | Room Temp to Reflux | Two-step process, highly reactive intermediate fishersci.co.uk |

Amide Bond Formation: The synthesis of amides from the carboxylic acid moiety is a crucial transformation for creating peptidomimetics and other biologically active molecules. Direct reaction between the carboxylic acid and an amine is generally inefficient due to the formation of an unreactive ammonium (B1175870) carboxylate salt. researchgate.net Therefore, the carboxylic acid is typically activated using coupling reagents. nih.gov A wide array of coupling reagents has been developed, largely driven by advances in peptide synthesis. fishersci.co.ukpeptide.com

Common carbodiimides like DCC, DIC, and the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are frequently used, often in combination with additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization. nih.govresearchgate.netmdpi.com Uronium-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also highly effective and known for their fast reaction times. peptide.comresearchgate.net The choice of coupling reagent and reaction conditions can be tailored to the specific amine and the complexity of the substrate. peptide.com For example, a study on the synthesis of dioxopiperidinamide derivatives utilized EDC and HOBt for the amide coupling step. mdpi.com

Interactive Data Table: Common Reagents for Amide Coupling

| Coupling Reagent | Additive | Base | Solvent |

| DCC, DIC | HOBt, DMAP | DIPEA, TEA | DMF, DCM |

| EDC | HOBt, HOAt | DIPEA, TEA | DMF, DCM, Water |

| HATU | None required | DIPEA, TEA | DMF |

| BOP, PyBOP | None required | DIPEA, TEA | DMF, DCM |

Stereochemical Control in Derivatization Reactions

Maintaining the stereochemical integrity of the chiral center at the C2 position during derivatization is of paramount importance. The inherent chirality of (S)-3,6-Dioxopiperidine-2-carboxylic acid can also be exploited to direct the stereochemistry of subsequent reactions, a concept central to asymmetric synthesis.

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in reactions. nih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into the molecule to guide the formation of new stereocenters in a predictable manner. nih.gov While specific examples detailing the use of chiral auxiliaries directly attached to the (S)-3,6-dioxopiperidine-2-carboxylic acid scaffold are not prevalent in the reviewed literature, the principles can be applied. For instance, derivatization of the carboxylic acid could be followed by reactions where the chiral glutarimide (B196013) ring itself acts as an internal auxiliary, influencing the facial selectivity of approaching reagents.

In the context of related structures, diastereoselective transformations have been reported. For example, α,β-didehydroglutamates have been diastereoselectively converted into 6-oxoperhydropyridazine-3-carboxylic acid derivatives, which are cyclic amino acid analogs. beilstein-journals.org Furthermore, stereodivergent synthesis of aldol (B89426) products has been achieved using a pseudo-C2 symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione, demonstrating that modifications to the piperidine ring can control the stereochemical outcome of reactions at adjacent positions. nih.gov Such strategies could potentially be adapted to control the formation of new stereocenters in derivatives of (S)-3,6-Dioxopiperidine-2-carboxylic acid.

Ring-Opening and Rearrangement Processes

The 3,6-dioxopiperidine ring, a glutarimide derivative, is susceptible to ring-opening reactions under certain conditions. These transformations can be synthetically useful for accessing linear glutamic acid derivatives. The stability of the imide functionality is pH-dependent, and it can be hydrolyzed under basic or acidic conditions, although typically forcing conditions are required.

A notable study demonstrated a mild, lithium hydroxide (B78521) (LiOH)-promoted hydrolysis and selective C-N bond cleavage of twisted N-acyl glutarimides to produce primary amides. nih.govnih.gov This reaction proceeds via a ring-opening of the glutarimide, followed by cleavage of the N-acyl bond. nih.govnih.gov While this was demonstrated on N-acyl derivatives, it highlights the potential for selective ring-opening of the glutarimide core of (S)-3,6-Dioxopiperidine-2-carboxylic acid derivatives.

Rearrangement reactions involving the piperidine-2,6-dione skeleton can lead to novel heterocyclic structures. The Wolff rearrangement of 3-diazopiperidine-2,4-diones, for example, has been utilized to generate ketene (B1206846) intermediates. These intermediates can then react with various nucleophiles to afford derivatives of 2-oxopyrrolidine-3-carboxylic acid, effectively leading to a ring contraction. studysmarter.co.uk Although this example starts from a piperidine-2,4-dione, it illustrates a potential rearrangement pathway for appropriately functionalized 3,6-dioxopiperidine systems.

Role of Protecting Groups in Complex Synthesis

In the multi-step synthesis of complex molecules derived from (S)-3,6-Dioxopiperidine-2-carboxylic acid, the use of protecting groups is essential to ensure chemoselectivity. masterorganicchemistry.com Protecting groups are temporarily installed to mask reactive functional groups, preventing them from participating in unwanted side reactions. organic-chemistry.org

The two primary functional groups on the parent molecule that may require protection are the carboxylic acid and the imide nitrogen.

Carboxylic Acid Protection: The carboxylic acid is often protected as an ester, such as a methyl, ethyl, or benzyl (B1604629) ester, to prevent its acidic proton from interfering with base-mediated reactions or to block its nucleophilic carboxylate form. nih.gov The choice of ester is critical, as it dictates the deprotection conditions. For example, benzyl esters can be cleaved under mild hydrogenolysis conditions (e.g., H₂/Pd-C), which are orthogonal to many other protecting groups. organic-chemistry.org

Imide/Amine Protection: The nitrogen atom of the glutarimide ring can also be protected, particularly if harsh reagents are to be used that might affect the imide. More commonly, in syntheses starting from glutamic acid to form the dioxopiperidine ring, the α-amino group of glutamic acid must be protected. nih.gov Common amine protecting groups include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups. masterorganicchemistry.comorganic-chemistry.orgmissouri.edu

The concept of orthogonal protection is crucial in complex syntheses. This strategy involves using multiple protecting groups in the same molecule that can be removed under different, non-interfering conditions. organic-chemistry.org For instance, a molecule could contain a Boc-protected amine (acid-labile), a benzyl-protected carboxylic acid (removed by hydrogenolysis), and an Fmoc-protected amine (base-labile). organic-chemistry.org This allows for the selective deprotection and functionalization of specific sites within the molecule, which is a cornerstone of modern peptide and medicinal chemistry. nih.govnih.gov

Interactive Data Table: Common Protecting Groups

| Protecting Group | Functional Group Protected | Common Reagents for Introduction | Common Reagents for Removal |

| tert-Butoxycarbonyl (Boc) | Amine/Imide | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acids (e.g., TFA, HCl) organic-chemistry.org |

| Benzyloxycarbonyl (Cbz) | Amine/Imide | Benzyl chloroformate | Catalytic Hydrogenation (H₂/Pd-C) organic-chemistry.orgmissouri.edu |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Amine/Imide | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) organic-chemistry.org |

| Benzyl (Bn) | Carboxylic Acid (as ester) | Benzyl alcohol, acid catalyst | Catalytic Hydrogenation (H₂/Pd-C) organic-chemistry.org |

Structural Elucidation and Conformational Analysis of S 3,6 Dioxopiperidine 2 Carboxylic Acid

Advanced Spectroscopic Methods for Structure Determination

The definitive structural characterization of (S)-3,6-Dioxopiperidine-2-carboxylic acid relies on a combination of advanced spectroscopic techniques. Each method provides unique insights into the molecule's connectivity, stereochemistry, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of (S)-3,6-Dioxopiperidine-2-carboxylic acid in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the molecular skeleton and its stereochemistry.

The proton NMR spectrum is expected to show distinct signals for the protons at the chiral center (C2), the methylene (B1212753) protons of the piperidine (B6355638) ring, and the amide (N-H) protons. The acidic proton of the carboxyl group typically appears as a broad singlet at a significantly downfield chemical shift, often in the 10-12 ppm range, due to deshielding and hydrogen bonding. libretexts.org The coupling constants (J-values) between adjacent protons are crucial for determining the relative stereochemistry and dihedral angles, which in turn informs the conformational preferences of the ring.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms. The carbonyl carbons of the two amide groups and the carboxylic acid are characteristically deshielded, appearing in the 160-180 ppm region. libretexts.org

Conformational dynamics, such as the interconversion between different ring conformations, can be investigated using variable temperature NMR studies. researchgate.netmdpi.com Changes in the NMR spectrum as a function of temperature can provide thermodynamic data on the equilibrium between different conformers and the energy barriers to their interconversion.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (S)-3,6-Dioxopiperidine-2-carboxylic acid Note: These are approximate values and can vary based on solvent and concentration.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | 10.0 - 12.0 (broad s) | 170 - 175 |

| H-2 | 4.0 - 4.5 (dd) | 55 - 60 |

| H-4 (axial) | 2.0 - 2.4 (m) | 25 - 30 |

| H-4 (equatorial) | 2.5 - 2.9 (m) | 25 - 30 |

| H-5 (axial) | 2.1 - 2.5 (m) | 30 - 35 |

| H-5 (equatorial) | 2.6 - 3.0 (m) | 30 - 35 |

| N-H | 7.5 - 8.5 (s) | N/A |

| C=O (C3) | N/A | 165 - 170 |

| C=O (C6) | N/A | 165 - 170 |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within (S)-3,6-Dioxopiperidine-2-carboxylic acid and probing the nature of intermolecular interactions, particularly hydrogen bonding. unitechlink.com

The IR spectrum is characterized by strong absorptions corresponding to the various stretching and bending vibrations. unitechlink.com The carboxylic acid group gives rise to a very broad O-H stretching band, typically observed between 2500 and 3300 cm⁻¹, which is a hallmark of hydrogen-bonded dimers in the solid state or concentrated solutions. libretexts.org The carbonyl (C=O) stretching vibration of the carboxylic acid appears around 1710-1760 cm⁻¹. libretexts.orglibretexts.org The two amide carbonyl groups within the diketopiperazine ring also exhibit strong C=O stretching bands, typically in the 1650-1690 cm⁻¹ region. N-H stretching vibrations for the amide groups are expected around 3200-3400 cm⁻¹.

Raman spectroscopy provides complementary information. While C=O stretches are also visible in Raman spectra, non-polar bonds and symmetric vibrations can sometimes be more readily observed. This technique is particularly sensitive to the molecular backbone and can be used to study the low-frequency modes associated with the ring's puckering and deformation. Both IR and Raman are sensitive to hydrogen bonding, which can cause shifts in vibrational frequencies and changes in band shapes, providing insight into the molecule's solid-state packing or solution-phase aggregation. nih.govnih.gov

Table 2: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 (very broad) |

| Carboxylic Acid | C=O stretch | 1710 - 1760 |

| Amide (Lactam) | N-H stretch | 3200 - 3400 |

| Amide (Lactam) | C=O stretch | 1650 - 1690 |

| C-H | C-H stretch | 2850 - 3000 |

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of (S)-3,6-Dioxopiperidine-2-carboxylic acid and elucidating its structure through controlled fragmentation. High-resolution mass spectrometry can provide the exact molecular formula, confirming the elemental composition.

In a typical mass spectrum, the molecule would be ionized, often by protonation to form the [M+H]⁺ ion. The subsequent fragmentation of this precursor ion in tandem MS (MS/MS) experiments provides a roadmap of the molecule's structure. nih.gov For this compound, characteristic fragmentation pathways would likely involve initial losses from the carboxylic acid group, such as the loss of a water molecule (H₂O, 18 Da) or the entire carboxyl group as COOH (45 Da). libretexts.org Further fragmentation would involve the cleavage of the diketopiperazine ring itself. Common pathways for cyclic peptides and related structures include the breaking of the amide bonds, leading to the loss of carbon monoxide (CO, 28 Da) and other characteristic ring fragments. mdpi.com

Table 3: Plausible Mass Spectrometry Fragments for [M+H]⁺

| Fragmentation Event | Neutral Loss | Resulting m/z (approx.) |

| Molecular Ion [M+H]⁺ | - | 174.04 |

| Loss of Water | H₂O | 156.03 |

| Loss of Carboxyl Radical | •COOH | 129.05 |

| Loss of CO from ring | CO | 146.05 |

| Loss of COOH and CO | •COOH + CO | 101.06 |

Chiroptical methods are indispensable for confirming the absolute configuration of a chiral molecule. Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, a property unique to chiral substances. mtoz-biolabs.com

For (S)-3,6-Dioxopiperidine-2-carboxylic acid, the CD spectrum would exhibit characteristic positive or negative peaks, known as Cotton effects, at wavelengths corresponding to the electronic transitions of its chromophores—primarily the carbonyl groups of the amides and the carboxylic acid. nih.gov The sign and magnitude of these Cotton effects are directly related to the three-dimensional arrangement of atoms around the chiral center (C2).

The absolute (S)-configuration is definitively confirmed by comparing the experimentally measured CD spectrum with a spectrum predicted by quantum-mechanical calculations for the (S)-enantiomer. rsc.org A strong correlation between the experimental and calculated spectra provides unambiguous proof of the absolute stereochemistry. uit.no Vibrational Circular Dichroism (VCD), which measures the differential absorption in the infrared region, can also be a powerful tool for this purpose, offering a larger number of bands for comparison. americanlaboratory.com

Conformational Preferences and Rigidity of the Diketopiperazine Ring System

Unlike cyclohexane (B81311), which strongly prefers a chair conformation, the diketopiperazine ring is conformationally more complex due to the presence of two planar amide bonds. libretexts.org A fully planar ring conformation is energetically unfavorable due to steric and torsional strain. To alleviate this strain, the ring puckers into non-planar conformations.

Extensive studies on the parent diketopiperazine molecule have shown that it typically adopts a non-planar boat or twisted-boat conformation. acs.orgnih.gov The chair conformation is generally considered to be a higher-energy transition state on the pathway of interconversion between two equivalent boat forms. acs.org

For (S)-3,6-Dioxopiperidine-2-carboxylic acid, the presence of the carboxylic acid substituent at the C2 position influences the conformational equilibrium. The ring will adopt a puckered conformation that minimizes steric hindrance involving this substituent. The two primary conformations to consider are a boat-like structure where the C2-substituent can occupy either a pseudo-axial or pseudo-equatorial position. The relative stability of these conformers is dictated by a balance of steric interactions and potential intramolecular hydrogen bonding between the carboxylic acid group and a nearby amide oxygen or nitrogen atom. Computational modeling, in conjunction with NMR data, is often employed to determine the lowest energy conformation of such substituted diketopiperazine systems.

Influence of Substituents on Ring Conformation

The conformational landscape of the 3,6-dioxopiperidine ring, a derivative of glutarimide (B196013), is significantly influenced by the nature and position of its substituents. The ring typically adopts a variety of puckered conformations to minimize steric and electronic repulsions. The geometry of such rings can be quantitatively described using Cremer-Pople puckering coordinates, which define the exact shape (e.g., chair, boat, twist-boat) and the degree of puckering. nih.govnih.govchemrxiv.org For six-membered rings, three parameters—two amplitude parameters (q₂, q₃) and one phase angle (φ₂)—are sufficient to describe the conformational space. nih.gov

Substituents dictate the preferred conformation primarily through steric hindrance and electronic effects. Generally, bulky substituents favor an equatorial position to avoid destabilizing 1,3-diaxial interactions, a principle well-established in substituted cyclohexanes that also applies to piperidine rings. nih.gov The conformational free energies of many 4-substituted piperidines are nearly identical to their cyclohexane analogues, demonstrating the transferability of these steric principles. nih.gov

In the case of the 3,6-dioxopiperidine ring system, the presence of two carbonyl groups introduces planar sp²-hybridized centers, which flattens the ring compared to a cyclohexane or piperidine. However, the ring still adopts non-planar conformations. X-ray crystallographic studies on a series of N-acyl-glutarimides, which share the same core ring structure, reveal that the ring can exist in conformations ranging from envelope to screw-boat forms, influenced by the N-substituent. acs.org

The introduction of a carboxylic acid group at the C2 position, as in (S)-3,6-Dioxopiperidine-2-carboxylic acid, further complicates the conformational preferences. The carboxyl group's preference for an axial or equatorial position will depend on a balance of factors, including steric bulk and the potential for intramolecular hydrogen bonding with the adjacent carbonyl group at C6 or the imide proton. In halogenated pyran analogues, substituents have been observed to adopt an axial position despite significant 1,3-diaxial repulsion, indicating that other electronic or hyperconjugative effects can override simple steric considerations. beilstein-journals.org The deviation in intra-annular torsion angles in these compounds was found to increase with the size of the interacting axial halogen, a principle that may apply to other substituted heterocycles. beilstein-journals.org

Below is a table summarizing the Winkler-Dunitz distortion parameters for a series of N-substituted glutarimides, illustrating how different substituents attached to the ring nitrogen influence the geometry of the exocyclic amide bond, which is intrinsically linked to the ring's conformation. acs.org

| N-Substituent (Acyl Group) | τ (Twist Angle, °) | χN (Pyramidalization, °) | N–C(O) Bond Length (Å) |

|---|---|---|---|

| Benzoyl | 85.4 | 31.1 | 1.475 |

| 4-Methoxybenzoyl | 86.7 | 31.4 | 1.475 |

| 4-(Trifluoromethyl)benzoyl | 89.1 | 29.2 | 1.455 |

| 1-Naphthoyl | 84.1 | 32.0 | 1.473 |

| 2-Methylbenzoyl | 88.6 | 29.0 | 1.468 |

| Pivaloyl | 86.8 | 32.9 | 1.469 |

Stereochemical Aspects of (S)-3,6-Dioxopiperidine-2-carboxylic acid

The stereochemistry of (S)-3,6-Dioxopiperidine-2-carboxylic acid is of paramount importance, as the biological activity of chiral molecules is often highly dependent on their three-dimensional arrangement. The "(S)" designation indicates that the stereogenic center at the C2 position has a specific, defined absolute configuration. In many biologically active piperidine derivatives, enantiomers can exhibit dramatically different pharmacological or toxicological profiles.

A critical aspect of the stereochemistry of this compound is the potential for epimerization at the C2 chiral center. Epimerization is the conversion of one stereoisomer into its diastereomer, which in this case would involve the inversion of the C2 center from the (S)-configuration to the (R)-configuration. This process can occur under certain conditions, particularly in basic solutions, via the deprotonation of the acidic α-proton at C2 to form a planar enolate intermediate, followed by re-protonation from either face. mdpi.com The stability of the (S)-configuration is therefore a crucial factor for maintaining stereochemical purity. Studies on dipeptides have shown that epimerization can be a significant issue during chemical synthesis and degradation, particularly when the chiral center is adjacent to a carbonyl group. mdpi.comnih.gov

The synthesis and separation of enantiomers are central challenges in the chemistry of chiral dioxopiperidines. Obtaining the enantiomerically pure (S)-isomer requires either stereospecific synthesis or chiral resolution of a racemic mixture. Stereospecific synthesis may involve the use of chiral starting materials or asymmetric catalysis. Chiral resolution, the separation of a racemic mixture, is a more common approach. This can be achieved through several methods, with chiral chromatography and diastereomeric salt formation being the most prevalent. wvu.edunih.gov

Chiral Chromatography : This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation. wvu.eduresearchgate.net

Diastereomeric Salt Formation : This classic method involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base (a resolving agent), such as an alkaloid or a chiral amine. This reaction forms two diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization. google.com After separation, the desired enantiomer of the original acid can be recovered by removing the resolving agent.

The table below outlines common chiral selectors and their recognition mechanisms, which are applicable to the separation of chiral carboxylic acids like the target compound.

| Chiral Selector Type | Primary Recognition Mechanism | Examples of Separated Analytes |

|---|---|---|

| Cyclodextrins (CDs) | Inclusion of a hydrophobic group into the CD cavity, combined with hydrogen bonding and dipole-dipole interactions at the rim. wvu.edu | Weak acids and bases, nonionic compounds. nih.gov |

| Polysaccharides (e.g., cellulose, amylose (B160209) derivatives) | Hydrogen bonds and dipole-dipole interactions with hydroxyl and carbamate (B1207046) groups; inclusion in chiral grooves of the helical polymer structure. wvu.edu | A wide range of racemic compounds. |

| Chiral Crown Ethers | Formation of inclusion complexes, primarily through hydrogen bonds between amine hydrogens and the ether oxygens. wvu.edu | Primary amino compounds, amino acids. wvu.edu |

| Antibiotics (e.g., vancomycin, eremomycin) | Multiple interactions including hydrogen bonds, π-π stacking, electrostatic, and hydrophobic interactions within the antibiotic's macrocyclic cavity. researchgate.net | Amino acids, α-hydroxycarboxylic acids. researchgate.net |

Computational and Theoretical Investigations of S 3,6 Dioxopiperidine 2 Carboxylic Acid

Molecular Dynamics Simulations for Conformational Sampling and Interactions

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. researchgate.netresearchgate.net

Furthermore, MD simulations can be used to model the explicit interactions between (S)-3,6-Dioxopiperidine-2-carboxylic acid and its surroundings, such as water molecules or a protein's active site. nih.govresearchgate.net These simulations can reveal the stability of protein-ligand complexes, identify key intermolecular interactions like hydrogen bonds, and provide insights into the thermodynamics of binding. nih.gov

In Silico Prediction of Potential Biological Target Interactions

In silico target prediction methods use computational approaches to identify potential biological targets for a given small molecule. nih.gov These techniques are invaluable in the early stages of drug discovery for generating hypotheses about a compound's mechanism of action or for identifying new therapeutic uses for existing molecules (drug repurposing). nih.govcreative-biolabs.com

There are two main categories of target prediction methods:

Ligand-based methods : These approaches rely on the principle of chemical similarity, which states that structurally similar molecules are likely to have similar biological activities. nih.gov By comparing the structure of (S)-3,6-Dioxopiperidine-2-carboxylic acid to large databases of compounds with known biological targets, it is possible to predict its potential targets.

Structure-based methods : These methods, often called reverse docking or inverse virtual screening, involve docking the small molecule into the binding sites of a large number of known protein structures. nih.gov The docking scores are then used to rank the potential protein targets. This approach can identify potential interactions even if no structurally similar ligands are known. creative-biolabs.combiorxiv.org

Applying these methods to (S)-3,6-Dioxopiperidine-2-carboxylic acid could generate a list of putative protein targets, which would then require experimental validation. researchgate.net

Structure–Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. nih.gov Computational modeling plays a critical role in modern SAR analysis, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) models. tandfonline.comnih.govcreative-proteomics.com

QSAR modeling involves creating a mathematical relationship between the chemical structures of a series of compounds and their measured biological activity. researchgate.net This is achieved by calculating various molecular descriptors (numerical values that encode different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties) and using statistical methods to correlate them with activity. oncodesign-services.com

For (S)-3,6-Dioxopiperidine-2-carboxylic acid, a QSAR study would involve synthesizing and testing a series of derivatives with modifications at various positions (e.g., on the piperidine (B6355638) ring or the carboxylic acid). A computational model could then be built to relate specific structural features to the observed activity. tandfonline.com Such a model would be a powerful predictive tool, enabling the rational design of new, more potent, or selective analogs and helping to optimize lead compounds in a drug discovery project. oncodesign-services.com

Table 3: Example of a Simple Conceptual SAR Table This table demonstrates how structural modifications could hypothetically influence biological activity, forming the basis for a QSAR model.

| Compound | Modification (R-group) | Relative Activity |

| Parent | -H | 1.0 |

| Derivative 1 | -CH3 | 1.5 |

| Derivative 2 | -OH | 2.3 |

| Derivative 3 | -Cl | 0.8 |

Biological Relevance and Mechanistic Insights of Diketopiperazine Scaffolds Focus on S 3,6 Dioxopiperidine 2 Carboxylic Acid Derivatives

Diketopiperazines as Privileged Scaffolds in Bioactive Natural Products.

Diketopiperazines are among the most abundant and structurally diverse families of natural products, isolated from a wide range of organisms, including bacteria, fungi, marine invertebrates, and plants. researchgate.netvulcanchem.com Their prevalence underscores their evolutionary selection as versatile molecular frameworks for biological function. The DKP core, being the smallest possible cyclic peptide, provides a rigid and stable backbone that is resistant to proteolytic degradation, a common challenge with linear peptides. smolecule.com

The structural diversity of natural DKPs arises from the incorporation of various amino acid precursors and subsequent enzymatic modifications such as oxidation, prenylation, and dimerization. google.com This diversification leads to a wide array of three-dimensional shapes and chemical functionalities, enabling them to interact with a multitude of biological targets with high specificity and affinity. vulcanchem.comsmolecule.com For instance, the simple DKP cyclo(L-His-L-Pro), a metabolite of thyrotropin-releasing hormone, is found in various foods and exhibits a range of effects on the central nervous system. nih.gov This highlights how even the most basic DKP structures can possess significant biological relevance.

Mechanistic Exploration of Diverse Biological Activities Attributed to Diketopiperazines.

The broad range of biological activities observed for diketopiperazine-containing molecules stems from their ability to interact with various cellular components and pathways. The rigid DKP scaffold serves as a platform for the precise spatial arrangement of functional groups, facilitating specific molecular recognition events.

Modulatory Effects on Enzyme Systems and Receptor Binding.

Diketopiperazine derivatives have been shown to modulate the activity of various enzyme systems and bind to a range of receptors. Their constrained conformation allows them to mimic or disrupt peptide-protein interactions. For example, certain DKP derivatives have been investigated as inhibitors of tubulin polymerization, a critical process in cell division, making them of interest as potential anticancer agents. nsf.gov The DKP backbone can form crucial hydrogen bonding interactions with target proteins, such as the colchicine (B1669291) binding site on tubulin. nsf.gov

Furthermore, diketopiperazine analogs have been explored as ligands for opioid receptors, with specific structural features determining their affinity and selectivity for different receptor subtypes (kappa, mu, and delta). Studies on DKP derivatives as potential inhibitors for G-protein-coupled receptors (GPCRs), such as the β2-Adrenergic Receptor, have also been conducted, with the binding affinity being influenced by the nature of the amino acid side chains. mdpi.com

Intercellular Communication and Quorum Sensing Modulation.

Diketopiperazines play a significant role in microbial intercellular communication, a process known as quorum sensing (QS). smolecule.com Bacteria use QS to coordinate gene expression in a population-density-dependent manner, regulating processes such as biofilm formation and virulence factor production. Certain DKPs can act as signaling molecules themselves or modulate the activity of QS systems. For instance, cyclo(L-Pro-L-Leu) has been identified as a QS signal in Cronobacter sakazakii and can facilitate cross-communication with Bacillus cereus. caymanchem.comresearchgate.net

The ability of DKPs to interfere with QS pathways has made them attractive targets for the development of anti-virulence agents. By inhibiting QS, these compounds can reduce the pathogenicity of bacteria without exerting direct bactericidal effects, which may reduce the selective pressure for the development of resistance. smolecule.commdpi.com

Broad-Spectrum Bioactivity (Antibacterial, Antifungal, Antiviral, Antitumor Mechanisms).

The diketopiperazine scaffold is a common feature in molecules with a wide range of antimicrobial and cytotoxic activities. researchgate.netsmolecule.comnih.gov

Antibacterial and Antifungal Activity: Numerous DKP-containing natural products exhibit potent activity against various bacterial and fungal pathogens. nih.gov For example, proline-based DKPs have demonstrated notable antimicrobial properties against common foodborne pathogens. The antibiotic bicyclomycin (B1666983) is a well-known DKP that has seen clinical application. nih.gov The mechanisms of antimicrobial action are diverse and can include the disruption of cell membranes, inhibition of essential enzymes, or interference with cellular communication.

Antiviral Activity: Derivatives of 2,5-diketopiperazine have been investigated for their potential as antiviral agents, including against the influenza virus. The core structure can be modified with various substituents to enhance antiviral efficacy.

Antitumor Mechanisms: A significant number of natural and synthetic diketopiperazines have demonstrated promising anticancer properties. smolecule.com Their mechanisms of action are varied and can include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and disruption of microtubule dynamics. smolecule.comnsf.gov For instance, plinabulin, a DKP derivative, is in clinical trials for the treatment of non-small cell lung cancer and acts by inhibiting tubulin polymerization. nsf.gov The table below summarizes the cytotoxic activity of some novel 3,6-diunsaturated 2,5-diketopiperazine derivatives against A549 and Hela cell lines. smolecule.com

| Compound | A549 IC₅₀ (µM) | Hela IC₅₀ (µM) |

| 6 | 2.1 | 2.3 |

| 8 | 8.9 | 6.7 |

| 9 | 1.1 | 0.7 |

| 10 | 1.9 | 1.5 |

| 11 | 1.3 | 0.9 |

| 12 | 2.5 | 2.8 |

| 14 | 2.8 | 2.1 |

Immunomodulatory and Neuroprotective Mechanisms.

Beyond their antimicrobial and anticancer effects, diketopiperazines have also been shown to possess immunomodulatory and neuroprotective properties. researchgate.netsmolecule.com Certain DKPs can modulate the immune response by affecting cytokine production and T-cell function. For example, an aspartyl-alanyl DKP fragment has been found to trigger an immunomodulatory effect by suppressing IFN-γ expression from T-cells.

In the context of neuroprotection, the DKP scaffold's stability and ability to cross the blood-brain barrier make it an attractive framework for developing agents to treat neurodegenerative diseases. Derivatives of cyclo(L-His-L-Pro) have been extensively studied for their potential as neuroprotective agents. nih.gov The neuroprotective profile of these compounds suggests potential utility in therapies for neuronal degeneration through various mechanisms.

Design Principles for Diketopiperazine-Based Bioactive Molecules.

The development of bioactive molecules based on the diketopiperazine scaffold relies on several key design principles derived from the study of natural products and synthetic analogs. researchgate.netgoogle.comnih.gov

Scaffold Rigidity and Conformation: The inherent rigidity of the DKP ring is a crucial starting point, as it reduces the entropic penalty of binding to a biological target. The stereochemistry at the α-carbons of the precursor amino acids dictates the conformation of the side chains, which is critical for specific receptor or enzyme interactions.

Diversity of Side Chains: The functional groups of the amino acid side chains are the primary points of interaction with biological targets. The design of novel DKPs often involves the incorporation of unnatural amino acids or the modification of existing side chains to enhance potency, selectivity, and pharmacokinetic properties.

Privileged Substructures: Certain DKP motifs, such as those containing proline, are overrepresented in biologically active natural products. This suggests that these specific substructures are "privileged" in their ability to interact with a range of biological targets.

Bioisosteric Replacement: The amide bonds of the DKP ring can be modified through bioisosteric replacement to improve metabolic stability and oral bioavailability.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the DKP scaffold and its substituents, followed by biological evaluation, is essential for elucidating the structural requirements for a desired activity. This iterative process guides the optimization of lead compounds.

Applications in Chemical Synthesis and Materials Science

(S)-3,6-Dioxopiperidine-2-carboxylic acid as a Chiral Building Block

The intrinsic chirality of (S)-3,6-Dioxopiperidine-2-carboxylic acid makes it an excellent starting material for asymmetric synthesis, where controlling the stereochemical outcome is crucial. By temporarily incorporating this chiral unit, chemists can direct the formation of specific enantiomers of a target molecule. wikipedia.org

Chiral building blocks are fundamental to the total synthesis of biologically active natural products. nih.gov The piperidine (B6355638) ring is a common structural motif in a wide array of alkaloids, many of which exhibit significant pharmacological properties. nih.govru.nl The use of versatile chiral precursors facilitates the synthesis of various alkaloid families. For instance, chiral building blocks have been instrumental in the diastereodivergent synthesis of 3-piperidinol alkaloids and have provided flexible routes to indolizidine and quinolizidine-type Dendrobates alkaloids. nih.gov

The application of such chiral synthons allows for the enantioselective total synthesis of complex marine alkaloids, demonstrating the power of using predefined stereocenters to build intricate molecular architectures. nih.gov

Table 1: Examples of Natural Product Classes Synthesized Using Chiral Piperidine Scaffolds

| Natural Product Class | Specific Examples |

|---|---|

| 3-Piperidinol Alkaloids | Cassine, Spectaline, Prosophylline, Prosopinine |

| Dendrobates Alkaloids | 5,8-disubstituted indolizidines, 1,4-disubstituted quinolizidines |

| Marine Alkaloids | Clavepictines A, B, Pictamine, Lepadine B |

This table illustrates the types of complex natural products synthesized using versatile chiral building blocks containing the piperidine core structure. nih.gov

Peptidomimetics are compounds designed to mimic or block the biological function of natural peptides, often with improved stability and bioavailability. researchgate.net The incorporation of constrained amino acid analogues is a key strategy in peptidomimetic design. The rigid cyclic structure of (S)-3,6-Dioxopiperidine-2-carboxylic acid makes it an ideal candidate for use as a non-natural amino acid.

By integrating this constrained scaffold into a peptide sequence, it is possible to induce specific secondary structures, such as beta-turns, which are crucial for molecular recognition and biological activity. This approach is valuable in the development of novel therapeutic peptides with enhanced pharmacokinetic properties. beilstein-journals.org

The piperidine core of (S)-3,6-Dioxopiperidine-2-carboxylic acid can serve as a scaffold for the synthesis of more complex heterocyclic systems. researchgate.netasianpubs.org The functional groups on the ring provide reactive sites for further chemical modification. For example, related 6-oxopiperidine-2-carboxylate (B1261032) derivatives have been utilized as key intermediates in the synthesis of compounds containing other heterocyclic rings, such as triazoles and tetrazoles. researchgate.net This modular approach allows for the creation of diverse molecular frameworks from a common starting material, which is a powerful strategy in medicinal chemistry for generating libraries of compounds for drug discovery. scirp.org

Role as Catalysts and Chiral Auxiliaries in Organic Reactions

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereoselectivity of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and potentially recycled. The effectiveness of an auxiliary relies on its ability to create a sterically biased environment that favors the formation of one diastereomer over another.

While specific applications of (S)-3,6-Dioxopiperidine-2-carboxylic acid as a chiral auxiliary are not extensively documented, its structural features make it a promising candidate for such a role. The well-defined stereocenter at the 2-position, combined with the rigid piperidine ring, could effectively direct the approach of reagents to a prochiral center. The carboxylic acid and amide functionalities provide convenient handles for attaching and later removing the auxiliary from the substrate molecule.

Integration into Smart Materials and Polymer Systems

Smart polymers are materials that exhibit significant changes in their physical or chemical properties in response to small external stimuli, such as changes in temperature, pH, or light. oulu.firesearchgate.net These materials have promising applications in fields like drug delivery and tissue engineering. researchgate.netnih.gov

The structure of (S)-3,6-Dioxopiperidine-2-carboxylic acid contains multiple functional groups suitable for polymerization. The carboxylic acid can be converted into an activated ester for polycondensation reactions, while the nitrogen atoms within the ring could also participate in polymerization processes. Incorporating this chiral, cyclic monomer into a polymer backbone could lead to the development of novel materials with unique properties. For example, it could be used to create biodegradable polyamides or polyesters, where the chiral centers along the chain influence the material's secondary structure, morphology, and degradation characteristics. The presence of polar carbonyl groups could also impart pH-responsive behavior, making such polymers candidates for use in stimuli-responsive hydrogels or drug delivery systems. oulu.fi

Natural Occurrence, Isolation, and Biosynthetic Pathways

Global Distribution and Microbial Sources of Diketopiperazines

Diketopiperazines are ubiquitously distributed in nature and are produced by a wide array of organisms, including bacteria, fungi, plants, and animals. researchgate.netnih.govnih.gov They are particularly abundant as secondary metabolites in microorganisms. nih.gov

Microorganisms, both from terrestrial and marine environments, are prolific producers of diketopiperazines. nih.govmdpi.com These compounds have been isolated from numerous bacterial and fungal species.

Bacteria: A significant number of Gram-negative bacteria, estimated to be around 90%, synthesize these molecules. wikipedia.org Notable bacterial genera that produce diketopiperazines include Bacillus, Streptomyces, Pseudomonas, and Lactobacillus. mdpi.com For instance, a novel Bacillus strain, Bacillus horneckiae-like strain 2011SOCCUF3, isolated from the marine sponge Spongia officinalis, was found to produce cyclo-(Phe-Pro). mdpi.com Similarly, two diketopiperazines, (6S,3S)-6-benzyl-3-methyl-2,5-diketopiperazine and (6S,3S)-6-isobutyl-3-methyl-2,5diketopiperazine, were isolated from the marine bacterium Streptomyces praecox. researchgate.net

Fungi: Fungi are also a rich source of diketopiperazines. Genera such as Aspergillus, Penicillium, and Alternaria are well-known producers. mdpi.com For example, a deep-sea derived fungus, Aspergillus puulaauensis F77, was shown to contain a profile of diketopiperazines. nih.gov Another study isolated four novel diketopiperazines from the psychrophilic yeast Glaciozyma antarctica PI12, collected from a marine environment in Antarctica. mdpi.com

The following table provides examples of diketopiperazines isolated from various microbial sources:

| Microbial Source | Diketopiperazine Compound(s) | Environment |

| Bacillus horneckiae-like strain 2011SOCCUF3 | cyclo-(Phe-Pro) | Marine Sponge |

| Streptomyces praecox 291-11 | (6S,3S)-6-benzyl-3-methyl-2,5-diketopiperazine, (6S,3S)-6-isobutyl-3-methyl-2,5diketopiperazine | Marine Seaweed |

| Aspergillus puulaauensis F77 | Austamide-type diketopiperazines | Deep-Sea |

| Glaciozyma antarctica PI12 | cyclo(Pro-Val), (−)-cyclo(Pro-Tyr), (−)-cyclo(Pro-Phe), (+)-cyclo(Pro-Leu) | Marine (Antarctic) |

| Streptomyces SUK 25 | cyclo-(L-Val-L-Pro), cyclo-(L-Leu-L-Pro), cyclo-(L-Phe-L-Pro), cyclo-(L-Val-L-Phe) | Endophytic |

While microorganisms are the primary source, diketopiperazines have also been identified in plants and animals. nih.govresearchgate.net In the plant kingdom, for example, isoechinulin-type dimeric diketopiperazines have been isolated from Uncaria rhynchophylla. acs.org In animals, and even humans, diketopiperazines have been found in the central nervous system, gastrointestinal tract, and blood. mdpi.com A well-characterized example is cyclo(His-Pro), which is found in the mammalian central nervous system and is derived from the proteolytic cleavage of the thyrotropin-releasing hormone. researchgate.net

Extraction and Purification Methodologies for Diketopiperazines

The isolation and purification of diketopiperazines from natural sources involve a series of chromatographic techniques. A general workflow for the extraction and purification of these compounds is as follows:

Fermentation and Extraction: The producing microorganism is cultured in a suitable medium. The secondary metabolites, including diketopiperazines, are then extracted from the culture broth and/or the microbial cells using organic solvents like methanol (B129727) or ethyl acetate. mdpi.comkoreascience.kr

Chromatographic Fractionation: The crude extract is subjected to various chromatographic methods for separation. Open column chromatography, often using reverse-phase silica (B1680970) gel, is a common initial step. koreascience.kr This is followed by further purification steps.

Purification: High-Performance Liquid Chromatography (HPLC) is a key technique for the final purification of diketopiperazines. google.com Thin-Layer Chromatography (TLC) is also used for monitoring the separation process. koreascience.kr

Structural Elucidation: Once a pure compound is isolated, its structure is determined using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govkoreascience.kr

For instance, in the isolation of diketopiperazines from the endophytic Streptomyces SUK 25, the process involved fermentation, extraction with a suitable solvent, followed by reverse-phase open column chromatography and TLC for fractionation and purification. koreascience.kr Similarly, the isolation of cyclo-(Phe-Pro) from a Bacillus strain involved culturing in the presence of Diaion HP-20 resin, followed by methanolic extraction and purification using gel filtration and reverse-phase chromatography. mdpi.com

Enzymatic and Non-Enzymatic Biosynthetic Routes

The biosynthesis of the diketopiperazine scaffold is a fascinating process that can occur through both enzymatic and non-enzymatic pathways. The enzymatic routes are predominant in living organisms and involve highly specialized enzyme systems.

The fundamental reaction in the formation of 2,5-diketopiperazines is the "head-to-tail" cyclization of two α-amino acids. nih.govnih.gov This involves the formation of two peptide bonds, resulting in a stable six-membered ring. mdpi.comnih.gov This cyclization can be a spontaneous process under certain conditions, especially with dipeptide esters. wikipedia.org However, in biological systems, it is typically a highly controlled enzymatic process.

Non-Ribosomal Peptide Synthetases (NRPSs) are large, multi-modular enzymes that are well-known for their role in the biosynthesis of a wide range of peptide natural products, including diketopiperazines. NRPSs function as an assembly line, where each module is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. nih.gov

The formation of diketopiperazines by NRPSs typically involves a two-module enzyme. The process begins with the activation of two amino acids as aminoacyl adenylates, which are then tethered to the NRPS via a thioester linkage. The two amino acids are then condensed, and the resulting dipeptide is released from the enzyme through a cyclization reaction, forming the diketopiperazine ring. researchgate.net NRPS-mediated synthesis of diketopiperazines is particularly common in fungi. nih.govnih.gov

More recently, a second family of enzymes, the Cyclodipeptide Synthases (CDPSs), has been identified as key players in diketopiperazine biosynthesis, primarily in bacteria. nih.gov Unlike the large NRPSs, CDPSs are smaller enzymes that utilize a different mechanism. nih.gov

CDPSs hijack aminoacyl-tRNAs (aa-tRNAs), which are the building blocks of ribosomal protein synthesis, from the primary metabolism. nih.govresearchgate.net They catalyze the formation of the diketopiperazine ring by using two aa-tRNA substrates. The CDPS-catalyzed reaction is a highly efficient process that directly converts two amino acids into a cyclic dipeptide. The genes encoding CDPSs are often found in biosynthetic gene clusters alongside genes for "tailoring" enzymes, such as oxidoreductases, cytochrome P450s, and methyltransferases, which further modify the initial diketopiperazine scaffold to create a diverse array of final products. nih.gov

The discovery of CDPSs has expanded our understanding of the biosynthetic logic underlying diketopiperazine diversity and has opened up new avenues for the discovery and engineering of novel bioactive compounds. researchgate.net

Future Perspectives and Emerging Research Directions

Advanced Synthetic Strategies for Complex Diketopiperazine Architectures

The synthesis of structurally complex natural products containing a DKP motif presents significant challenges, including the construction of difficult stereocenters and sensitive functional groups. nih.gov Future strategies are moving beyond simple cyclization of dipeptides to more elaborate and efficient methods for building intricate molecular architectures.

A key area of development is the use of late-stage dimerization strategies, which mimic biosynthetic pathways. nih.gov These methods involve synthesizing complex DKP monomers first and then joining them to create the final dimeric natural product. This approach has been successfully used in the total synthesis of several complex alkaloids. nih.gov

Key Advanced Synthetic Strategies:

| Strategy | Description | Example Application | Reference |

| Reductive Cobalt(I) Dimerization | A biosynthesis-inspired, radical-based method to form critical carbon-carbon bonds between two fully-formed DKP monomers. | Enantioselective total synthesis of dimeric cyclotryptamine alkaloids like (+)-calycanthine. | nih.gov |

| Friedel-Crafts Dimerization | A method that unites two complex DKP intermediates through a Friedel-Crafts reaction, often hypothesized to occur late in the biosynthetic process. | First total synthesis of naseseazines A and B. | nih.gov |

| One-Pot Deprotection-Cyclization | An efficient approach involving the coupling of protected amino acids, followed by a single step that removes protecting groups and induces cyclization to form the DKP ring. | Synthesis of cyclo(D-Phe-L-Ser) and its glycosylated analogs. | acs.org |

| Ugi Adduct Cyclization | A multi-component reaction (Ugi reaction) produces a linear precursor that can then undergo intramolecular cyclization to form a diverse range of DKP structures. | Synthesis of various 2,5-diketopiperazines from divergent aldehydes, amines, acids, and isocyanides. | semanticscholar.org |

These advanced strategies provide powerful tools for accessing complex DKP natural products and their analogs, paving the way for the exploration of their structure-activity relationships and the development of new therapeutic agents. nih.gov

Elucidation of Novel Biological Activities and Molecular Targets

The DKP scaffold is present in a wide array of natural products with known antitumor, antiviral, antifungal, and antibacterial functions. nih.gov Ongoing research continues to uncover novel biological activities and identify the specific molecular targets through which these compounds exert their effects.

Recent studies have focused on designing DKP derivatives as potent anticancer agents. mdpi.com By modifying the substituents on the DKP core, researchers have developed compounds with significant activity against various cancer cell lines. mdpi.comnih.gov A key molecular target identified for some of these derivatives is tubulin. By inhibiting tubulin polymerization, these compounds disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. mdpi.com

Beyond cancer, new neuroprotective activities have also been discovered. nih.gov Novel synthetic diketopiperazines have been shown to prevent neuronal death in models of traumatic injury and protect against damage from free radicals and calcium mobilization, showing activity at picomolar concentrations. nih.gov

Emerging Biological Activities and Targets:

| Diketopiperazine Derivative Class | Biological Activity | Molecular Target/Mechanism | Reference |

| 3,6-Diunsaturated 2,5-DKPs | Anticancer (A549 and HeLa cells) | Inhibition of tubulin polymerization, induction of G2/M phase arrest and apoptosis. | mdpi.com |

| Histidine-Proline DKP Analogs | Neuroprotection | Trapping of reactive oxygen species; prevention of death caused by free radicals and calcium mobilization. | nih.gov |

| Marine-derived DKPs (e.g., Chaetocin) | Epigenetic Reprogramming, Osteogenic Differentiation | Reduction of aberrant H3K9me3 levels. | nih.gov |

| General DKP Derivatives | Antiviral (H5N2 Influenza) | Interaction with the binding pocket of neuraminidase. | nih.gov |

The continued exploration of natural sources, particularly marine organisms, combined with synthetic diversification, is expected to reveal an even broader spectrum of biological activities for the DKP class of molecules. nih.gov

Computational Design of Diketopiperazine-Based Functional Molecules

Computational modeling has become an indispensable tool for accelerating the discovery and optimization of functional molecules. mdpi.com In the context of diketopiperazines, computational approaches are being used to design novel derivatives with enhanced biological activity and to understand their mechanisms of action at a molecular level.

Molecular dynamics simulations and binding free energy calculations are employed to gain insight into the interactions between DKP derivatives and their biological targets. For instance, simulations have been used to study how DKP-based tubulin inhibitors bind to their target protein. These studies revealed that the derivatives can induce conformational changes in tubulin to prevent its assembly and that van der Waals interactions play a crucial role in their binding affinity.

This computational insight provides a rational basis for drug design. By identifying key residues in the binding pocket and understanding how different chemical groups on the DKP scaffold contribute to binding, chemists can design and synthesize new compounds with improved potency and selectivity. This synergy between computational prediction and chemical synthesis is a powerful paradigm for developing novel DKP-based therapeutics. nih.gov

Sustainable Production and Biocatalytic Approaches

As the demand for complex chemical compounds grows, so does the need for environmentally friendly and sustainable production methods. Research into the production of diketopiperazines is increasingly focused on "green" chemistry and biocatalysis. mdpi.comdtu.dk

Green synthetic methods, such as microwave-assisted cyclization of linear dipeptides in water, offer a more sustainable alternative to traditional organic synthesis. mdpi.com These methods reduce the reliance on harsh solvents and can lead to high yields in shorter reaction times.

Biocatalysis represents another major frontier for sustainable DKP production. dtu.dk In nature, DKPs are synthesized by two main families of enzymes: nonribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs). nih.govmdpi.com Harnessing these enzymes, or engineering them for improved efficiency and substrate scope, could enable the large-scale, sustainable production of DKPs. Biocatalytic processes occur in water under mild conditions, are highly selective, and utilize renewable catalysts, making them an ideal green technology. dtu.dk Furthermore, emerging technologies like continuous flow biocatalysis, potentially driven by renewable energy sources, could be adapted for DKP synthesis, further enhancing the sustainability and efficiency of their production. tudelft.nl

Q & A

Q. How can researchers design studies to differentiate between the compound’s direct and indirect effects in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.